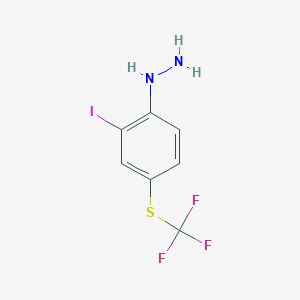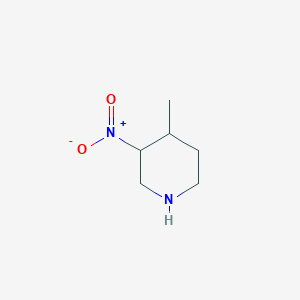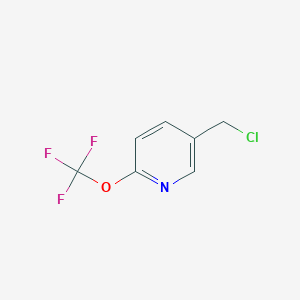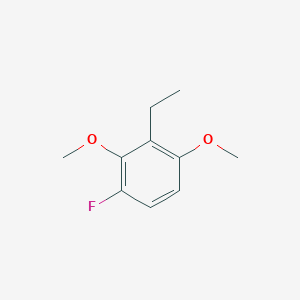![molecular formula C10H10BrN3O B14047669 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a synthetic compound belonging to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the acetamide group to an amine.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, which are implicated in various cancers. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: Due to its FGFR inhibitory activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
JNJ-42756493 (Erdafitinib): Another FGFR inhibitor approved for the treatment of bladder cancer.
BGJ-398 (Infigratinib): A selective FGFR inhibitor used in clinical trials for various cancers.
What sets 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- apart is its unique structure, which allows for specific interactions with FGFRs, potentially leading to improved selectivity and efficacy .
特性
分子式 |
C10H10BrN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
InChIキー |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





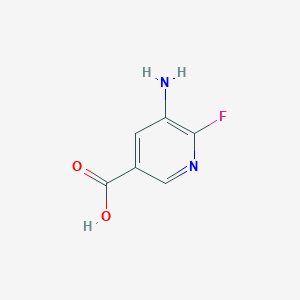
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
